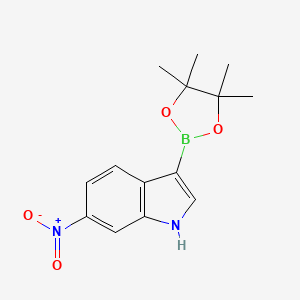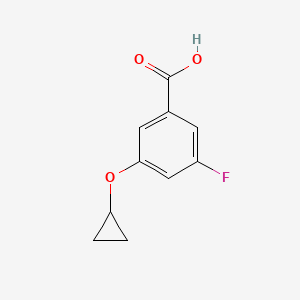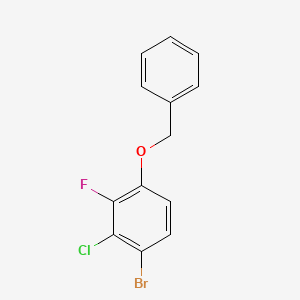![molecular formula C41H48Br2O2 B12096964 2,7-Dibromo-9,9-bis[4-(octyloxy)phenyl]-9H-fluorene CAS No. 634558-40-0](/img/structure/B12096964.png)
2,7-Dibromo-9,9-bis[4-(octyloxy)phenyl]-9H-fluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Fluorene, 2,7-dibromo-9,9-bis[4-(octyloxy)phenyl]- is a chemical compound with the molecular formula C41H48Br2O2 and a molecular weight of 732.63 g/mol . It is typically a white to pale yellow solid that is soluble in organic solvents such as chloroform and xylene . This compound is used as an intermediate in the production of organic electronic materials, dyes, and in materials science research .
Preparation Methods
The synthesis of 9H-Fluorene, 2,7-dibromo-9,9-bis[4-(octyloxy)phenyl]- typically involves organic synthesis techniques. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, and the reactions are carried out in solvents like dichloromethane or chloroform . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
9H-Fluorene, 2,7-dibromo-9,9-bis[4-(octyloxy)phenyl]- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Oxidation and Reduction: The compound can undergo oxidation to form fluorenone derivatives or reduction to form fluorene derivatives.
Coupling Reactions: It can participate in Suzuki coupling reactions to form biaryl compounds using palladium catalysts.
Common reagents used in these reactions include bromine, NBS, Grignard reagents, organolithium compounds, and palladium catalysts . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
9H-Fluorene, 2,7-dibromo-9,9-bis[4-(octyloxy)phenyl]- has several scientific research applications:
Organic Electronics: It is used as an intermediate in the synthesis of organic semiconducting polymers for organic photovoltaic (OPV) devices and organic light-emitting diodes (OLEDs).
Materials Science: The compound is used in the development of new materials with specific electronic and optical properties.
Dye Synthesis: It serves as a precursor in the synthesis of various dyes used in different industries.
Mechanism of Action
The mechanism of action of 9H-Fluorene, 2,7-dibromo-9,9-bis[4-(octyloxy)phenyl]- involves its ability to participate in various chemical reactions due to the presence of reactive bromine atoms and octyloxyphenyl groups . These functional groups allow the compound to undergo substitution, coupling, and other reactions, making it a versatile intermediate in organic synthesis . The molecular targets and pathways involved depend on the specific application and the reactions it undergoes.
Comparison with Similar Compounds
Similar compounds to 9H-Fluorene, 2,7-dibromo-9,9-bis[4-(octyloxy)phenyl]- include:
2,7-Dibromo-9,9-dimethyl-9H-fluorene: Used as a precursor in the synthesis of organic semiconducting polymers.
9,9-Dioctyl-2,7-dibromofluorene: Utilized in the synthesis of conjugated polymers for electronic applications.
9,9-Bis(4-hydroxyphenyl)fluorene: Employed in the synthesis of polymers with specific optical properties.
The uniqueness of 9H-Fluorene, 2,7-dibromo-9,9-bis[4-(octyloxy)phenyl]- lies in its specific functional groups, which provide distinct reactivity and make it suitable for a wide range of applications in organic electronics and materials science .
Properties
CAS No. |
634558-40-0 |
|---|---|
Molecular Formula |
C41H48Br2O2 |
Molecular Weight |
732.6 g/mol |
IUPAC Name |
2,7-dibromo-9,9-bis(4-octoxyphenyl)fluorene |
InChI |
InChI=1S/C41H48Br2O2/c1-3-5-7-9-11-13-27-44-35-21-15-31(16-22-35)41(32-17-23-36(24-18-32)45-28-14-12-10-8-6-4-2)39-29-33(42)19-25-37(39)38-26-20-34(43)30-40(38)41/h15-26,29-30H,3-14,27-28H2,1-2H3 |
InChI Key |
DWRFFSUOCZQEOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C2(C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)Br)C5=CC=C(C=C5)OCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(Hydroxymethyl)hexahydropyrrolo[1,2-A]pyrazine-1,4-dione](/img/structure/B12096901.png)
![7-[(tert-Butoxy)carbonyl]-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B12096907.png)




![N-[(2R,3R,4S,5R)-2-(4-amino-2-oxo-1,2-dihydropyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]-2,2,2-trifluoroacetamide](/img/structure/B12096929.png)
![tert-Butyl 2-hydroxy-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B12096945.png)
![Diphenyl[(trimethylsilyl)ethynyl]phosphane](/img/structure/B12096950.png)



